Anthraquinone monohydrazone

描述

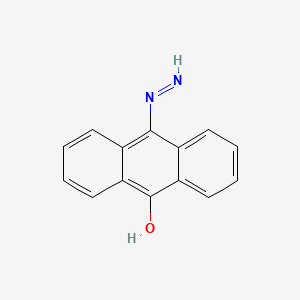

Anthraquinone monohydrazone is a derivative of anthraquinone, a compound known for its wide range of applications in dyes, pigments, and pharmaceuticals. Anthraquinone itself is a tricyclic aromatic organic molecule with the chemical formula C({14})H({8})O(_{2})

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone monohydrazone typically involves the reaction of anthraquinone with hydrazine or its derivatives. One common method is the condensation reaction between anthraquinone and hydrazine hydrate under acidic or basic conditions. The reaction can be represented as follows: [ \text{C}{14}\text{H}{8}\text{O}{2} + \text{N}{2}\text{H}{4} \rightarrow \text{C}{14}\text{H}{10}\text{N}{2}\text{O} + \text{H}_{2}\text{O} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form anthrahydroquinone derivatives.

Substitution: Substitution reactions can occur at the hydrazone group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Sodium chlorate, potassium permanganate.

Reducing Agents: Sodium dithionite, hydrogen gas in the presence of a catalyst.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Various oxidized anthraquinone derivatives.

Reduction Products: Anthrahydroquinone derivatives.

Substitution Products: Substituted this compound derivatives.

科学研究应用

Biological Activities

2.1 Anticancer Properties

Numerous studies have highlighted the anticancer potential of anthraquinone monohydrazone derivatives. For instance, a series of mono-hydrazone compounds have been shown to selectively bind to G-quadruplex DNA structures, inducing DNA damage and promoting genome instability in cancer cells . This property is particularly valuable in developing targeted cancer therapies.

2.2 Antimicrobial Effects

Anthraquinone derivatives, including monohydrazones, exhibit significant antimicrobial activity. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. . Such properties suggest their potential use as antibacterial agents in clinical settings.

Applications in Material Science

3.1 Dyes and Pigments

This compound derivatives are utilized in dye production due to their vibrant colors and stability. They are commonly employed in textile industries as colorants that offer excellent lightfastness and resistance to washing .

3.2 Fluorescent Probes

Recent studies have explored the use of anthraquinone-based compounds as fluorescent probes for biological imaging. These compounds exhibit solvatochromic behavior, enabling them to emit fluorescence across a spectrum of colors depending on the solvent environment . This property is advantageous for confocal laser scanning microscopy applications.

Case Studies

Pharmacological Insights

Anthraquinones, including their monohydrazone derivatives, have been recognized for their pharmacological versatility. They are not only used as laxatives but also show promise in treating inflammatory diseases and cancers due to their ability to modulate various biological pathways . The safety profile of these compounds is under continuous evaluation due to concerns regarding toxicity associated with some anthraquinone derivatives.

作用机制

The mechanism of action of anthraquinone monohydrazone involves its interaction with various molecular targets and pathways:

Molecular Targets: DNA, proteins, and enzymes.

Pathways Involved: Inhibition of nucleic acid synthesis, disruption of cellular respiration, and induction of apoptosis in cancer cells.

相似化合物的比较

Anthraquinone: The parent compound, widely used in dyes and pigments.

Anthrahydroquinone: A reduced form of anthraquinone with different chemical properties.

Substituted Anthraquinones: Compounds with various substituents on the anthraquinone core, leading to different chemical and biological activities.

Uniqueness of Anthraquinone Monohydrazone: this compound is unique due to the presence of the hydrazone group, which enhances its reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.

生物活性

Anthraquinone monohydrazone is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, as well as its mechanisms of action and potential applications in drug development.

Overview of Anthraquinones

Anthraquinones are characterized by their three-ring structure and have been extensively studied for their pharmacological properties. They exhibit a range of biological activities including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. The structural diversity of anthraquinones allows for various modifications that can enhance their bioactivity.

Antioxidant Activity

Mechanism of Action:

this compound exhibits significant antioxidant activity. The mechanism primarily involves the scavenging of free radicals, which are implicated in oxidative stress and various diseases. Studies indicate that anthraquinones can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage .

Research Findings:

- In vitro studies have shown that anthraquinone derivatives can restore glutathione levels and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cell cultures exposed to oxidative stress .

- For instance, compound 1 from a study demonstrated the ability to combat cisplatin-induced oxidative stress in human embryonic kidney cells by restoring total antioxidant capacity .

Anticancer Activity

Mechanism of Action:

The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cell cycle progression. These effects are mediated through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies:

- In vitro studies have shown that anthraquinone derivatives can inhibit the growth of various cancer cell lines. For example, tetrahydroanthraquinones have been reported to induce apoptosis in breast cancer cells through oxidative stress mechanisms .

- Animal studies indicate that certain anthraquinones can suppress tumor growth in vivo by inducing apoptosis via the Akt/FOXO pathway .

Antimicrobial Activity

Mechanism of Action:

this compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.

Research Findings:

- A study reported that synthesized anthraquinone-coumarin derivatives displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with some compounds outperforming standard antibiotics like ciprofloxacin .

- The antibacterial efficacy is often correlated with the structural features of the compounds, indicating a structure-activity relationship (SAR) that guides future synthesis efforts .

Structural Modifications and SAR

The biological activity of this compound can be significantly influenced by structural modifications. Variations in functional groups and substituents can enhance solubility, bioavailability, and overall efficacy.

| Compound | Antioxidant Activity (%) | Anticancer IC50 (µM) | Antibacterial Activity (Zone of Inhibition mm) |

|---|---|---|---|

| This compound | 50.68 at 100 μg/mL | 13.11 (MCF-7) | 15 (E. coli) |

| Coumarin Derivative 1r | 76.74 at 100 μg/mL | 9.31 | 20 (S. aureus) |

属性

IUPAC Name |

10-diazenylanthracen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c15-16-13-9-5-1-3-7-11(9)14(17)12-8-4-2-6-10(12)13/h1-8,15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXJAGQYQSXQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418781 | |

| Record name | 10-Hydrazinylideneanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3166-13-0 | |

| Record name | 10-Hydrazinylideneanthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。